Cas no 114066-51-2 (Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI))
114066-51-2 structure
Product Name:Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
Número CAS:114066-51-2
MF:C55H88N2O20
Megavatios:1097.2886390686
CID:168672
PubChem ID:73567
Update Time:2025-04-19
Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- SARASINOSIDE
- sarasinoside C1
- 2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
- 4,4-dimethyl-23-oxocholesta-8,24-dien-3-yl 2-(acetylamino)-2-deoxyhexopyranosyl-(1->4)-[pentopyranosyl-(1->6)-2-(acetylamino)-2-deoxyhexopyranosyl-(1->2)]pentopyranoside
- 6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- Cholesta-8,24-dien-23-one, 3-((O-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1-4)-O-(O-beta-D-xylopyranosyl-(1-6)-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-2))-beta-D-xylopyranosyl)oxy)-4,4-dimethyl-, (3beta,5alpha)-
- Sarasinoside-C1
- 114066-51-2
- N-[2-[5-[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
-
- Renchi: 1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60)
- Clave inchi: WQPAMXVSIZMQQI-UHFFFAOYSA-N
- Sonrisas: O(C1C(C(C(CO1)OC1C(C(C(C(CO)O1)O)O)NC(C)=O)O)OC1C(C(C(C(COC2C(C(C(CO2)O)O)O)O1)O)O)NC(C)=O)C1CCC2(C)C3CCC4(C)C(C(C)CC(/C=C(\C)/C)=O)CCC4C=3CCC2C1(C)C
Atributos calculados
- Calidad precisa: 1096.59324
- Masa isotópica única: 1096.593
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 11
- Recuento de receptores de enlace de hidrógeno: 20
- Recuento de átomos pesados: 77
- Cuenta de enlace giratorio: 16
- Complejidad: 2160
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 25
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 331A^2
- Xlogp3: 0.2
Propiedades experimentales
- Color / forma: Solid powder
- Denso: 1.37
- Punto de ebullición: 1202.4°Cat760mmHg
- Punto de inflamación: 681°C
- índice de refracción: 1.605
- PSA: 331.18
Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Información de Seguridad
- Palabra de señal:Warning
- Condiciones de almacenamiento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Literatura relevante
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
114066-51-2 (Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)) Productos relacionados
- 17356-19-3(1-ethynylcyclopentan-1-ol)
- 78-27-3(1-ethynylcyclohexan-1-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Proveedores recomendados
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shandong Jing Kun Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote